2,6-Dibromobenzo[h]quinoline
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Overview
Description
2,6-Dibromobenzo[h]quinoline is an aromatic heterocyclic compound with the molecular formula C13H7Br2N. It is a derivative of quinoline, featuring bromine atoms at the 2 and 6 positions on the benzo[h]quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzo[h]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzo[h]quinolines
- Quinoline N-oxides
- De-brominated benzo[h]quinolines
Scientific Research Applications
2,6-Dibromobenzo[h]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes for photovoltaic cells
Mechanism of Action
The mechanism of action of 2,6-Dibromobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,6-Dichlorobenzo[h]quinoline
- 2,6-Difluorobenzo[h]quinoline
- 2,6-Diiodobenzo[h]quinoline
Comparison: 2,6-Dibromobenzo[h]quinoline is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s electronic properties and reactivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H7Br2N |
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Molecular Weight |
337.01 g/mol |
IUPAC Name |
2,6-dibromobenzo[h]quinoline |
InChI |
InChI=1S/C13H7Br2N/c14-11-7-8-5-6-12(15)16-13(8)10-4-2-1-3-9(10)11/h1-7H |
InChI Key |
BQJYGISQFBRWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C(C=C3)Br)Br |
Origin of Product |
United States |
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